![molecular formula C7H4Br2Cl3NO B2705756 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone CAS No. 120309-50-4](/img/structure/B2705756.png)
2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone
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Overview
Description
2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone (TDE) is an organochlorine compound that has been studied extensively in scientific research due to its unique properties and potential applications. TDE is a colorless, volatile liquid that is soluble in water and has a molecular weight of 288.6 g/mol. It is a derivative of ethanone, a hydrocarbon with a single carbon-oxygen double bond, and is composed of three chlorine atoms, one bromine atom, and a methyl pyrrol ring. TDE has been studied for its potential applications in various fields, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Catalytic Behavior
- The synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines demonstrate the application of complex organic synthesis techniques to create NNN tridentate ligands. These ligands show significant catalytic activities for ethylene reactivity, highlighting the compound's potential in catalysis and material science (Sun et al., 2007).
Antiviral Activity
- Research into the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives explores the potential pharmaceutical applications of similar compounds. This study indicates a broader interest in the medicinal chemistry community for developing antiviral agents (Attaby et al., 2006).
Corrosion Inhibition
- The synthesis and comparative study of novel triazole derived as a corrosion inhibitor of mild steel in HCl medium, complemented with DFT calculations, showcases the compound's relevance in the field of corrosion science. This research underlines the importance of these compounds in industrial applications, particularly in protecting metals from corrosion (Jawad et al., 2020).
Anti-cancer Potential
- A study on a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as a potential anti-cancer agent indicates the compound's significant antiproliferative activity. Such research highlights the compound's application in developing novel cancer therapies (Via et al., 2008).
Crystal Engineering
- Pyrrole-2-carboxylate dimer research emphasizes its use as a robust supramolecular synthon for crystal engineering. This suggests the compound's utility in designing and developing new materials with tailored properties (Yin & Li, 2006).
properties
IUPAC Name |
2,2,2-trichloro-1-(4,5-dibromo-1-methylpyrrol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2Cl3NO/c1-13-4(2-3(8)6(13)9)5(14)7(10,11)12/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIVVBFXHLJKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1Br)Br)C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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